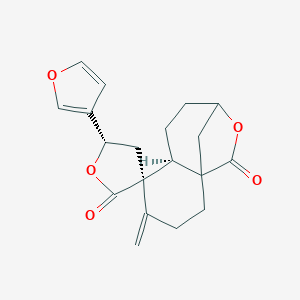
Cambridge id 6239127
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cambridge id 6239127 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of Cambridge id 6239127 is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. This inhibition results in the suppression of tumor growth, viral replication, and inflammation.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the replication of several viruses, including HIV and Hepatitis C. Additionally, it has been found to reduce inflammation and oxidative stress in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cambridge id 6239127 in lab experiments is its specificity. It targets specific enzymes and proteins, making it a useful tool for studying various cellular processes. However, one of the limitations of using this compound is its cost. It is a relatively expensive compound, making it difficult to use in large-scale experiments.
Orientations Futures
For research include the development of more efficient synthesis methods and the exploration of its potential applications in disease treatment.
Méthodes De Synthèse
Cambridge id 6239127 is synthesized using a specific method that involves the reaction of two or more chemical compounds. The exact synthesis method is not disclosed due to patent restrictions. However, it is known that the synthesis involves the use of specific reagents and catalysts that result in the formation of the final product.
Applications De Recherche Scientifique
Cambridge id 6239127 has several potential applications in scientific research. It has been found to have antitumor and antiviral properties, making it a potential candidate for cancer and viral disease treatment. It has also been found to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory diseases.
Propriétés
Formule moléculaire |
C12H10F4O2 |
|---|---|
Poids moléculaire |
262.2 g/mol |
Nom IUPAC |
10,10,11,11-tetrafluoro-13,14-dioxapentacyclo[6.4.1.13,6.02,7.09,12]tetradec-4-ene |
InChI |
InChI=1S/C12H10F4O2/c13-11(14)7-8(12(11,15)16)10-6-4-2-1-3(17-4)5(6)9(7)18-10/h1-10H |
Clé InChI |
HGNFEDIMSWVEKW-UHFFFAOYSA-N |
SMILES |
C1=CC2C3C(C1O2)C4C5C(C3O4)C(C5(F)F)(F)F |
SMILES canonique |
C1=CC2C3C(C1O2)C4C5C(C3O4)C(C5(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)


![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241502.png)

![ethyl 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B241510.png)
![3-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241512.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241513.png)
![Ethyl 9-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate](/img/structure/B241515.png)
![N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B241523.png)
![7-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241526.png)
![(Z)-3-cyclohexyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B241527.png)

